1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine
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Overview
Description
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups, a piperazine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting with a precursor such as 3,5-dimethyl-1H-pyrazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
- The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
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Attachment of the Propanoyl Group:
- The brominated pyrazole is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl intermediate.
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Formation of the Piperazine Derivative:
- The intermediate is then reacted with 4-(phenylsulfonyl)piperazine under conditions that facilitate nucleophilic substitution, typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The bromine atom on the pyrazole ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine depends on its interaction with biological targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Pathway Modulation: Affecting molecular pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-4-(phenylsulfonyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-4-(methylsulfonyl)piperazine: Similar structure with a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness: 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is unique due to the combination of its brominated pyrazole ring and phenylsulfonyl piperazine moiety, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O3S/c1-14-18(19)15(2)23(20-14)9-8-17(24)21-10-12-22(13-11-21)27(25,26)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYRPKFLZGGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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